molecular formula C10H10F2O3 B1437344 3-[4-(Difluoromethoxy)phenyl]propanoic acid CAS No. 1000932-18-2

3-[4-(Difluoromethoxy)phenyl]propanoic acid

Cat. No.: B1437344
CAS No.: 1000932-18-2
M. Wt: 216.18 g/mol
InChI Key: FOBBJWXKCGHQLT-UHFFFAOYSA-N
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Description

“3-[4-(Difluoromethoxy)phenyl]propanoic acid” is a chemical compound with the CAS Number: 1000932-18-2 . It has a molecular weight of 216.18 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 66-69°C .

Scientific Research Applications

  • Renewable Building Blocks for Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound related to 3-[4-(Difluoromethoxy)phenyl]propanoic acid, has been utilized as a renewable resource for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This has implications in materials science for creating sustainable alternatives to traditional compounds (Trejo-Machin et al., 2017).

  • Chiral Intermediate in Antidepressant Drug Synthesis : 3-Chloro-1-phenyl-1-propanol, a compound related to this compound, has been synthesized using microbial reductases for use as a chiral intermediate in antidepressant drug synthesis (Choi et al., 2010).

  • New Phenolic Compounds with Anti-inflammatory Activities : Research on Eucommia ulmoides Oliv. leaves has led to the discovery of new phenolic compounds, structurally similar to this compound, showing anti-inflammatory activities. This expands the chemical knowledge of Eucommia ulmoides Oliv. and its potential medicinal uses (Ren et al., 2021).

  • Heterocyclic Compound Synthesis : 3-(4-Phenyl) benzoyl propionic acid, a structurally related compound, has been used as a starting material for synthesizing various heterocyclic compounds like furanones and pyrrolinones. This demonstrates its utility in the synthesis of complex organic structures (Soliman et al., 2010).

  • Separation of Stereoisomers in Drug Analysis : A study on 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, a compound similar to this compound, showcases the development of a method for separating stereoisomers. This is crucial in pharmaceutical analysis for ensuring the purity and efficacy of drugs (Davadra et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBBJWXKCGHQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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